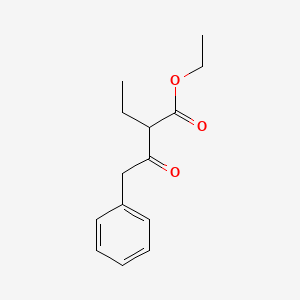

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is often used as a synthetic intermediate in various chemical reactions and has applications in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-3-oxo-4-phenylbutanoate typically involves the reaction of ethyl acetoacetate with phenylacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature range of 5°C to 20°C . The product is then purified through extraction and evaporation processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted esters and other functionalized compounds

Scientific Research Applications

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s ester group is susceptible to hydrolysis, resulting in the release of active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate can be compared with other similar compounds such as:

- Ethyl 3-oxo-4-phenylbutanoate

- Ethyl 2-oxo-4-phenylbutanoate

- Ethyl 2-oxo-4-phenylbutyrate

These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to the presence of an additional ethyl group, which influences its chemical behavior and applications .

Biological Activity

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate, also known as ethyl 2-oxo-4-phenylbutyrate, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and applications in synthetic organic chemistry. This article explores its biochemical properties, mechanisms of action, and relevance in pharmaceutical applications, supported by data tables and case studies.

This compound is classified as an aliphatic α-ketoester. It serves as a crucial synthetic intermediate in the preparation of various biologically active compounds. The synthesis typically involves the Grignard reaction followed by addition reactions with diethyl oxalate, yielding high purity products with significant yields.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | β-bromophenylethane + Magnesium | 30–60°C, 1–12 hours | Grignard reagent |

| 2 | Grignard reagent + Diethyl oxalate | -30 to 50°C, 1–15 hours | Ethyl 2-oxo-4-phenylbutyrate |

2.1 Antiprion Properties

Research indicates that derivatives of ethyl 2-oxo-4-phenylbutanoate exhibit antiprion activity. These compounds are synthesized into pyrazolone derivatives, which have shown efficacy against prion diseases by inhibiting the formation of pathogenic isoforms of prion proteins.

2.2 Inhibition of Gene Expression

Ethyl 2-oxo-4-phenylbutanoate has been documented to influence cell signaling pathways, particularly through the inhibition of AP-1 and NF-κB mediated gene expression. This inhibition plays a critical role in various cellular processes, including inflammation and apoptosis.

Table 2: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiprion Activity | Inhibition of pathogenic prion protein formation | |

| Gene Expression Inhibition | Targeting AP-1 and NF-κB pathways |

The compound's mechanism of action involves its role as a synthetic intermediate that facilitates the formation of various biologically active derivatives. The specific interactions depend on the functional groups incorporated during synthesis.

3.1 Enzymatic Reduction

Recent studies have highlighted the use of recombinant enzymes for the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to produce optically active derivatives such as ethyl (R)-2-hydroxy-4-phenylbutanoate (EHPB). This process is catalyzed by bacterial reductases, showcasing its potential for large-scale production in pharmaceutical applications.

Table 3: Enzymatic Reduction Studies

| Enzyme Source | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| E. coli (FabG) | (S)-EHPB | >99 | >99 |

| Rhodotorula minuta | (R)-EHPB | >95 | >95 |

4.1 Biocatalytic Applications

A study demonstrated the successful bioreduction of ethyl 2-oxo-4-phenylbutanoate using engineered E. coli strains co-expressing carbonyl reductase genes. The process yielded high enantiomeric excess and conversion rates without requiring expensive cofactors, making it a viable method for industrial applications.

4.2 Thermosensitive Ionic Liquids

Another innovative approach involved using thermosensitive ionic liquids to enhance the bioreduction efficiency when using baker's yeast as a catalyst. This method significantly improved conversion ratios and enantiomeric excess compared to traditional biphasic systems.

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 2-ethyl-3-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C14H18O3/c1-3-12(14(16)17-4-2)13(15)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |

InChI Key |

IMSSDDKOLKKRAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)CC1=CC=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.